
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor of the MALT1 protease. MALT1 is an important protein in the immune system, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Wirkmechanismus
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the active site of MALT1, which is a protease that cleaves specific proteins involved in immune signaling. By inhibiting MALT1, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide blocks the activation of immune cells and prevents the release of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune cell activation, which can be beneficial in the treatment of cancer and autoimmune disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In autoimmune disorders, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the activation of immune cells and reduce inflammation. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying MALT1 biology. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have good potency and selectivity for MALT1, which reduces the risk of off-target effects. However, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide also has limited stability in vivo, which may affect its efficacy in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the role of MALT1 in other diseases, such as infectious diseases and neurodegenerative disorders, could be explored using N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool. Overall, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has shown promise as a potential therapeutic agent for cancer and autoimmune disorders, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively in preclinical models of cancer and autoimmune disorders. In cancer, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of MALT1. This has been demonstrated in various types of cancer, including lymphoma, multiple myeloma, and solid tumors. In autoimmune disorders, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the activation of immune cells that contribute to the development of these diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)10-11-23-20(25)15-9-8-14(12-16(15)21(23)26)19(24)22-17-6-4-5-7-18(17)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDJPQEKXBSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




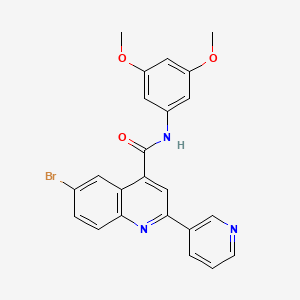
![3-[1-[4-(ethoxycarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504705.png)
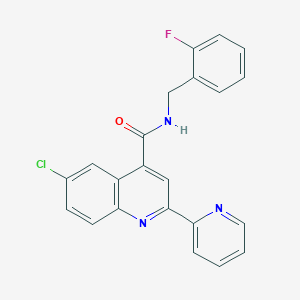

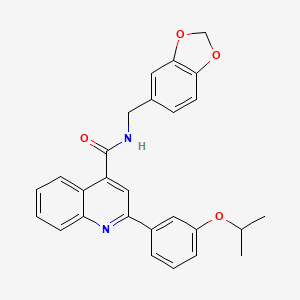
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3504738.png)
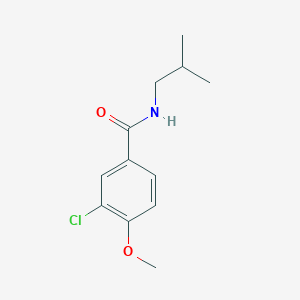
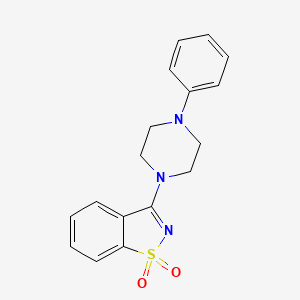
![3,5-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B3504754.png)
![3-methyl-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504758.png)
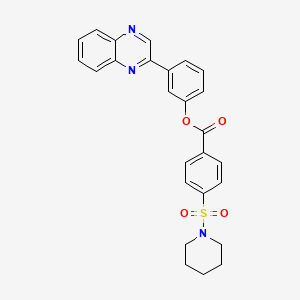
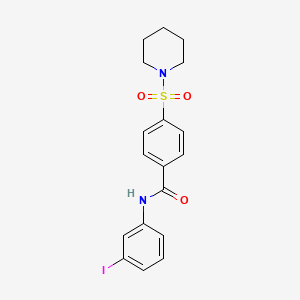
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504772.png)